![molecular formula C8H16O2S B13468973 [4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
[4-(Methoxymethyl)oxan-4-yl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methoxymethyl)oxan-4-yl]methanethiol is an organic compound with the molecular formula C8H16O2S It is characterized by the presence of a methoxymethyl group attached to an oxane ring, which is further connected to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methoxymethyl)oxan-4-yl]methanethiol typically involves the reaction of oxane derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting intermediate is then treated with methanethiol in the presence of a catalyst like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
[4-(Methoxymethyl)oxan-4-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(Methoxymethyl)oxan-4-yl]methanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study thiol-based redox processes. Its ability to undergo oxidation and reduction reactions makes it useful for investigating cellular redox states and signaling pathways.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Methoxymethyl)oxan-4-yl]methanethiol involves its ability to undergo redox reactions. The thiol group can participate in redox cycling, which can influence various biochemical pathways. The compound may target specific enzymes or proteins involved in redox regulation, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
[4-(Methoxymethyl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[4-(Methoxymethyl)oxan-4-yl]methylamine: Contains an amine group instead of a thiol group.
[4-(Methoxymethyl)oxan-4-yl]methyl chloride: Contains a chloride group instead of a thiol group.
Uniqueness
The presence of the thiol group in [4-(Methoxymethyl)oxan-4-yl]methanethiol distinguishes it from its analogs. Thiol groups are known for their reactivity and ability to form disulfide bonds, which can be exploited in various chemical and biological applications. This unique feature makes this compound a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H16O2S |
|---|---|
Molecular Weight |
176.28 g/mol |
IUPAC Name |
[4-(methoxymethyl)oxan-4-yl]methanethiol |
InChI |
InChI=1S/C8H16O2S/c1-9-6-8(7-11)2-4-10-5-3-8/h11H,2-7H2,1H3 |
InChI Key |
PBDDERIDARUPSS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCOCC1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
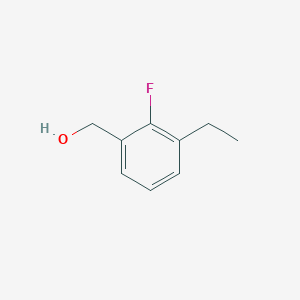
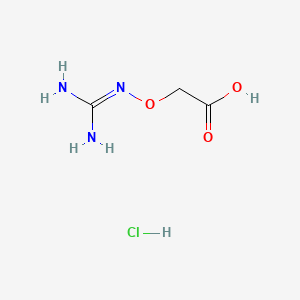
![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)
![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)
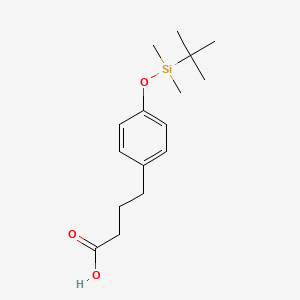

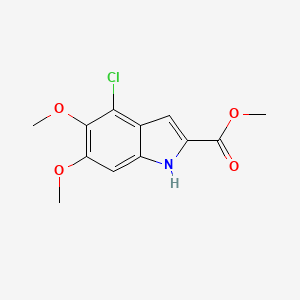
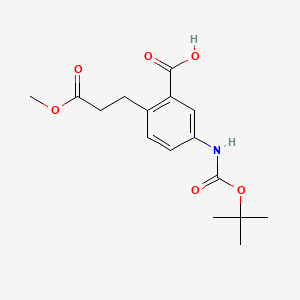
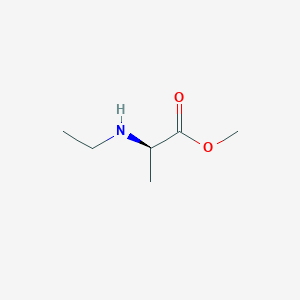
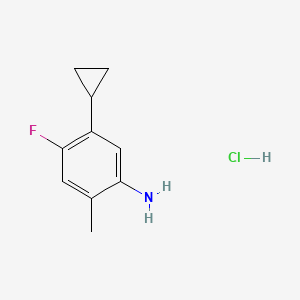
![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)
![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
